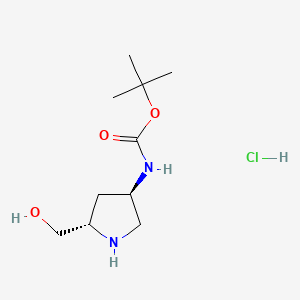

tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride

Description

Properties

IUPAC Name |

tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7;/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);1H/t7-,8+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNASECDCFXDYHN-WLYNEOFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662518 | |

| Record name | tert-Butyl [(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217636-72-0 | |

| Record name | tert-Butyl [(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.

Attachment of the tert-Butyl Carbamate Moiety: This step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base to form the carbamate.

Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the carbamate compound to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbamate to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Analogous Pyrrolidine Derivatives

Table 1: Structural and Functional Comparisons

Key Observations :

Pyridine and Pyrimidine-Based Carbamates

Table 2: Heterocyclic Carbamate Derivatives

Key Observations :

- Aromatic vs. Aliphatic Cores : Pyridine/pyrimidine derivatives exhibit planar aromatic structures, enabling π-π stacking interactions absent in pyrrolidine-based compounds .

- Electron-Withdrawing Groups : Fluorine and chlorine in these analogs improve metabolic stability and electronegativity, favoring target binding in enzyme inhibitors .

Research Findings and Pharmacological Implications

- Synthetic Utility : The target compound’s hydroxymethyl group enables further functionalization, such as coupling with boronic acids (e.g., in Suzuki-Miyaura reactions) to create biaryl structures for drug candidates .

- Comparative Bioactivity : Pyrrolidine derivatives with hydroxymethyl groups (e.g., the target compound) often show higher aqueous solubility than methyl or trifluoromethyl analogs, critical for parenteral formulations .

- Safety Profiles: Unlike pyrimidine-based carbamates (), the target compound lacks reported mutagenic or carcinogenic risks, but its hydrochloride salt requires careful handling due to irritant properties .

Biological Activity

tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride, a compound with a unique pyrrolidine structure, has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features a carbamate functional group attached to a pyrrolidine ring. This structural configuration is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antioxidant Activity :

- The compound exhibits antioxidant properties, potentially mitigating oxidative stress by scavenging free radicals. This activity is crucial in preventing cellular damage associated with various diseases.

-

Neuroprotective Effects :

- Studies indicate that compounds with similar structural features can protect neuronal cells from oxidative damage. For instance, research on related pyrrolidine derivatives has shown neuroprotective effects against neurotoxic agents like tert-butyl hydroperoxide (TBHP) in SH-SY5Y neuroblastoma cells .

-

Anti-inflammatory Properties :

- Pyrrolidine derivatives have been evaluated for their anti-inflammatory activities. Some studies suggest that compounds like tert-butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate may inhibit pathways involved in inflammation, though specific data on this compound is limited.

The mechanisms through which tert-butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate exerts its biological effects include:

- Inhibition of Oxidative Stress Pathways : The compound may modulate signaling pathways such as ERK/MAPK and PI3K/Akt, which are vital in cellular survival and apoptosis regulation .

- Radical Scavenging : Similar compounds have demonstrated the ability to quench free radicals effectively, thus reducing oxidative damage to cellular components .

Case Studies and Research Findings

Several studies have investigated the biological implications of pyrrolidine derivatives:

- Neuroprotection Against TBHP : A study demonstrated that a related compound could protect SH-SY5Y cells from TBHP-induced cytotoxicity by enhancing ERK1/2 and Akt phosphorylation . While direct studies on tert-butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate are scarce, the implications of similar compounds suggest potential neuroprotective applications.

- Antioxidant Studies : Research on related compounds has shown promising results in reducing oxidative stress markers in various cell lines. These findings highlight the need for further investigation into the specific antioxidant capabilities of tert-butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate .

Data Tables

Below is a summary table of relevant findings related to similar compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Pyrrolidine Derivative A | Neuroprotective | ERK/MAPK activation |

| Pyrrolidine Derivative B | Antioxidant | Free radical scavenging |

| Pyrrolidine Derivative C | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.